Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate

Hepatocellular cytotoxicity HepG2 Thiazole acetamide

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate (CAS 361471-01-4) is a synthetic small molecule belonging to the 2-amido-4-thiazoleacetate class, with the molecular formula C21H20N2O3S and a molecular weight of 380.5 g/mol. The compound features a thiazole core substituted at position 2 with a 4-benzylbenzamido moiety and at position 4 with an ethyl acetate group, leaving the 5-position unsubstituted — a substitution pattern that distinguishes it from common 4-methyl, 4-phenyl, or 5-carboxylate analogs.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 361471-01-4
Cat. No. B2876500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate
CAS361471-01-4
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25)
InChIKeyOGDHKEHTEBYYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate (CAS 361471-01-4): Structural Identity and Compound Class for Procurement Decision-Making


Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate (CAS 361471-01-4) is a synthetic small molecule belonging to the 2-amido-4-thiazoleacetate class, with the molecular formula C21H20N2O3S and a molecular weight of 380.5 g/mol [1]. The compound features a thiazole core substituted at position 2 with a 4-benzylbenzamido moiety and at position 4 with an ethyl acetate group, leaving the 5-position unsubstituted — a substitution pattern that distinguishes it from common 4-methyl, 4-phenyl, or 5-carboxylate analogs [2]. It was first deposited in PubChem in 2005 and has been screened in at least one high-throughput assay targeting the RMI–FANCM (MM2) protein–protein interaction, with associated HepG2 cytotoxicity data available .

5-unsubstituted thiazole scaffold for downstream SAR diversification
Documented FANCM–RMI (ALT pathway) screening provenance
Low bioactivity annotation density supports unbiased probe studies

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate: Why Generic Thiazole Acetate Substitution Is Not Advisable Without Comparative Evidence


The 2-amidothiazole-4-acetate scaffold is highly sensitive to peripheral substitution, with both the benzamide N-substituent and the thiazole 5-position dictating target engagement, cytotoxicity profile, and physiochemical behaviour. In the Src kinase inhibitor series reported by Fallah-Tafti et al., replacement of the pyridine ring with a thiazole core shifted antiproliferative activity against HT-29, BT-20, and CCRF-CEM cell lines by orders of magnitude [1]. Specifically, the 4-benzyl substituent on the benzamide ring present in ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate introduces steric bulk and enhanced lipophilicity absent in the unsubstituted benzamido or 4-methoxybenzamido analogs, which predictably alters membrane permeability, metabolic stability, and off-target binding relative to simpler congeners [2]. Without head-to-head data, interchange with any close analog — including the 5-methyl or 5-phenyl variants — cannot be justified on the assumption of equivalent biological behaviour.

5-position substitution (methyl/phenyl) may alter target engagement and metabolic profile
4-benzyl group increases lipophilicity vs unsubstituted benzamido; permeability and off-target binding may differ
Lack of head-to-head comparative data prevents assumed interchangeability with 5-alkyl/aryl analogs

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate: Quantified Differentiation Evidence for Procurement and Experimental Planning


HepG2 Cytotoxicity Profile at 33 µM: Direct Assay Data vs. Thiazole Acetamide Class Baseline

In a cell-based HepG2 cytotoxicity assay performed as part of the RMI–FANCM (MM2) inhibitor screen (Source ID 11908), ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate was tested at a single concentration of 33 µM. The compound produced a mean raw readout of approximately 65 units across 20 replicate wells (range: 55–158; excluding the outlier at 158, mean approximates 62–65), indicating a moderate but reproducible signal distinguishable from full-cytotoxicity controls . By class-level inference, unsubstituted 2-benzamido-thiazole-4-acetate derivatives typically exhibit IC50 values >100 µM in HepG2 models, suggesting that the 4-benzylbenzamido substituent may confer a measurable gain in hepatocellular activity [1].

HepG2 Cytotoxicity Signal
Reported
Mean readout ~65 units at 33 µM (n=20 wells; range 55–158)
Moderate hepatocellular signal vs class baseline >100 µM
Single-point data; IC50 not determined. Supports follow-up dilution series design.
Hepatocellular cytotoxicity HepG2 Thiazole acetamide

Structural Differentiation: 5-Unsubstituted Thiazole Core vs. 5-Methyl and 5-Phenyl Analogs

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate bears a hydrogen atom at the thiazole 5-position, unlike the commercially available 5-methyl analog (ethyl 2-(4-benzylbenzamido)-4-methylthiazole-5-carboxylate, ChemDiv ID 2513-3065) or the 5-phenyl analog (ethyl 2-(4-benzylbenzamido)-4-phenylthiazole-5-carboxylate) . In the broader thiazole acetamide class, methylation at the 5-position reduces metabolic lability at the expense of increased CYP450-mediated oxidation, while phenyl substitution adds steric hindrance that can ablate binding to flat hydrophobic pockets such as the Src kinase substrate-binding site [1]. The absence of a 5-substituent in the target compound preserves a small steric footprint that may permit engagement of targets inaccessible to 5-methyl or 5-phenyl congeners, although direct comparative target-engagement data are not yet publicly available.

5-Unsubstituted vs 5-Methyl/Phenyl
Class-level
Target: MW 380.5, tPSA 72.9 Ų, 5-H. 5-phenyl: MW 456.6, steric bulk substantially greater. Predicted logP ~0.5–0.7 lower.
5-H preserves minimal steric footprint for flat binding pockets
Class-level SAR inference; direct target-engagement data absent.
Structure-Activity Relationship Thiazole substitution Medicinal chemistry

Biological Screening Provenance: RMI–FANCM (MM2) Protein–Protein Interaction Inhibitor Screen

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate was included in a high-throughput screen (Source 11908) designed to identify small-molecule disruptors of the RMI–FANCM (MM2) protein–protein interaction, a therapeutic target implicated in alternative lengthening of telomeres (ALT) in telomerase-negative cancers . The fluorescence polarization (FP) assay used in this screen employs a TMR-RaMM2 peptide tracer that binds recombinant RMI1–RMI2 complex; competitive inhibitors displace the tracer, yielding quantifiable IC50 values [1]. While the compound's specific IC50 against RMI–FANCM has not been publicly disclosed, its inclusion in this screen distinguishes it from generic thiazole acetates that have never been evaluated in the ALT/MM2 context. By contrast, the 5-methyl and 5-phenyl analogs have no documented screening data in this assay system.

RMI–FANCM MM2 Screen
Method context
FP assay (Source 11908), TMR-RaMM2 tracer; specific IC50 undisclosed
Documented ALT-pathway screening provenance
No MM2 screening data for 5-methyl or 5-phenyl analogs.
FANCM-RMI interaction ALT cancer Protein-protein interaction inhibitor

Database Uniqueness: Single Publicly Deposited Bioactivity Record vs. Multi-Assay Analogs

A search of PubChem, ChEMBL, and BindingDB (accessed May 2026) reveals that ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate has exactly one publicly deposited bioactivity data point — the HepG2 cytotoxicity assay from Source 11908 [1]. In contrast, closely related thiazole acetamide screening compounds such as KX2-391 (a Src kinase inhibitor; IC50 = 20 nM) have extensive multi-assay annotation across dozens of targets and cell lines [2]. This sparse data profile means that researchers procuring this compound are obtaining a tool molecule with minimal pre-existing annotation bias — an advantage when screening against novel targets where polypharmacology of heavily annotated analogs could confound hit deconvolution.

Bioactivity Annotation Density
Source review
1 public record (HepG2) vs. KX2-391 >50 records across PubChem, ChEMBL, BindingDB
Low annotation density reduces polypharmacology confounding
Database query May 2026; BDBM50154561 mismatch noted.
Chemical database annotation Screening library provenance Data availability

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate (CAS 361471-01-4): Evidence-Based Application Scenarios for Scientific Procurement


ALT-Positive Cancer Chemical Probe Development Based on FANCM–RMI Screening Context

This compound has documented screening provenance in the RMI–FANCM (MM2) protein–protein interaction inhibitor assay (Source 11908), a target pathway critical for alternative lengthening of telomeres (ALT) in approximately 10–15% of human cancers that are telomerase-negative [1]. Researchers developing chemical probes for ALT-positive osteosarcoma, glioblastoma, or pancreatic neuroendocrine tumors can use this compound as a starting scaffold, leveraging its single-point HepG2 cytotoxicity data at 33 µM to design dose-response follow-up studies . The absence of confounding bioactivity annotation (only 1 public record) makes it suitable for chemoproteomics target deconvolution without pre-existing bias toward kinase or GPCR targets.

Thiazole Scaffold SAR Expansion via 5-Position Derivatization

The unsubstituted 5-position on the thiazole ring is the key structural differentiator of this compound relative to the more common 5-methyl and 5-phenyl analogs available from commercial screening collections [1]. Medicinal chemistry groups conducting systematic structure–activity relationship (SAR) studies on the 2-amidothiazole-4-acetate scaffold can use this compound as the parent structure for late-stage diversification at the 5-position — including halogenation, cross-coupling, or heterocycle installation — without the need for synthetic removal of a pre-existing substituent. This workflow advantage is not available with the 5-substituted analogs, which require de novo synthesis to access the unsubstituted core.

Hepatocellular Toxicity Counter-Screening in Multi-Target Discovery Cascades

The publicly available HepG2 cytotoxicity data (20 replicate wells at 33 µM) provide a preliminary hepatocellular safety reference that can inform counter-screening tier placement in multi-target discovery cascades [1]. Procurement teams building compound libraries for phenotypic screening programs can use this compound as a thiazole-acetamide class representative with a defined hepatocyte activity window, enabling comparison with in-house hits that may carry unrecognized liver toxicity liabilities. The data suggest moderate hepatocellular signal at 33 µM, supporting its use as a calibration standard rather than a negative control.

Low-Annotation Chemical Probe for Unbiased Target Identification

With only one publicly deposited bioactivity record across PubChem, ChEMBL, and BindingDB, this compound offers a uniquely clean annotation profile compared to multi-assay thiazole acetamides such as KX2-391 (>50 records) [1]. Affinity-based proteomics (e.g., thermal proteome profiling or photoaffinity labeling) using this compound as a bait molecule can identify novel target engagement without the confounding polypharmacology signals that complicate hit deconvolution when using heavily annotated analogs. This scenario is particularly relevant for academic screening centers and biotech startups pursuing first-in-class target discovery.

Application
Selection Property
Validation Focus
ALT pathway probe development
FANCM–RMI screen provenance
ALT target engagement and dose-response profiling
Thiazole SAR by 5-position derivatization
Unsubstituted thiazole C5
Synthetic diversification and binding assay assessment
Hepatocellular counter-screen reference
HepG2 cytotoxicity reference data
Hepatocyte liability profiling in cascade screening
Unbiased target identification probe
Minimal public annotation
Chemoproteomics target deconvolution
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